molecular formula C16H14N2O3S3 B2884597 (E)-N-((Z)-3-ethyl-4-oxo-5-(thiophen-2-ylmethylene)thiazolidin-2-ylidene)benzenesulfonamide CAS No. 867041-83-6

(E)-N-((Z)-3-ethyl-4-oxo-5-(thiophen-2-ylmethylene)thiazolidin-2-ylidene)benzenesulfonamide

Cat. No. B2884597
M. Wt: 378.48
InChI Key: IXVDXYHJXXXGGV-UGCQAGLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

I was unable to find specific information on the molecular structure of this compound. Typically, molecular structure analysis would involve techniques such as X-ray crystallography, NMR spectroscopy, or computational methods.


Scientific Research Applications

Antitumor and Antimicrobial Activities

Compounds similar to the mentioned chemical have shown promising results in antitumor and antimicrobial activities. For instance, a study focused on synthesizing novel derivatives to evaluate their antitumor activities against hepatocellular carcinoma. The results indicated promising activities for certain compounds, showcasing their potential in cancer treatment (Gomha, Edrees, & Altalbawy, 2016). Additionally, synthesized compounds with a similar structure were evaluated for antimicrobial activity against various bacteria and fungi, underscoring their potential in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Potential in Photodynamic Cancer Therapy

Compounds with structural similarities have been explored for their utility in photodynamic therapy for cancer treatment. A study synthesized and characterized new zinc phthalocyanine compounds, highlighting their high singlet oxygen quantum yield and suitability as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Biochemical Evaluation for Inhibiting Enzymes

Research has been conducted on similar compounds for their role in inhibiting specific enzymes, such as kynurenine 3-hydroxylase. This study synthesized and evaluated the inhibitors' structure-activity relationship and biochemical characterization, showing their effectiveness in vitro and potential for detailed investigation in pathophysiological contexts (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).

Carbonic Anhydrase Inhibitory Activity

Another study synthesized novel derivatives and investigated them as inhibitors of the carbonic anhydrase isoforms. The results indicated significant inhibition for specific isoforms, emphasizing their potential in therapeutic applications (Eldehna, Abo-Ashour, Nocentini, Gratteri, Eissa, Fares, Ismael, Ghabbour, Elaasser, Abdel‐Aziz, & Supuran, 2017).

properties

IUPAC Name

(NE)-N-[(5Z)-3-ethyl-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-2-ylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S3/c1-2-18-15(19)14(11-12-7-6-10-22-12)23-16(18)17-24(20,21)13-8-4-3-5-9-13/h3-11H,2H2,1H3/b14-11-,17-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVDXYHJXXXGGV-UGCQAGLLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CS2)SC1=NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C(=O)/C(=C/C2=CC=CS2)/S/C1=N/S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((Z)-3-ethyl-4-oxo-5-(thiophen-2-ylmethylene)thiazolidin-2-ylidene)benzenesulfonamide

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